Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C14H14O4 It is a derivative of cyclohexene, featuring a phenyl group and various functional groups, including a hydroxyl group, a keto group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with suitable cyclohexanone derivatives in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group and other functional groups in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 4-hydroxy-2-oxo-6-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 4-hydroxy-2-oxo-6-ethylcyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. The phenyl group can participate in additional π-π interactions and other aromatic-specific reactions, making this compound particularly valuable in certain chemical and biological applications.
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-6-phenylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,8,11,13,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYPBPJKJPYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)C=C1O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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